Methyl 5-fluoro-2-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 5-fluoro-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAUVFVOLNRVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408886 | |
| Record name | Methyl 5-fluoro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-85-1 | |
| Record name | Benzoic acid, 5-fluoro-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-nitrobenzoic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-fluoro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-nitrobenzoic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Halogenated Benzoate Derivatives Research
Halogenated benzoate (B1203000) derivatives are a broad class of compounds that have been the subject of extensive research due to their diverse applications in pharmaceuticals, agrochemicals, and material science. chemimpex.comchemimpex.com The introduction of a halogen atom onto the benzoate ring can significantly alter the molecule's physical, chemical, and biological properties. Research in this area encompasses the synthesis, reactivity, and application of these derivatives.
The study of halogenated benzoates is driven by the desire to create molecules with enhanced bioactivity and metabolic stability. chemimpex.com For instance, the addition of a halogenated benzoyl group has been shown to enhance the anti-fungal activity of certain natural products. nih.gov Furthermore, the microbial degradation of halogenated aromatics, including benzoates, is a key area of environmental research, focusing on the bioremediation of these often persistent compounds. nih.govarizona.edu
The field also investigates the fundamental chemical properties of these molecules. Studies on the Gibbs free energy of formation of halogenated benzoates provide insights into their potential role as electron acceptors in anaerobic environments. researchgate.net The synthesis of these compounds often involves the direct halogenation of a benzoic acid derivative or the transformation of other functional groups into a halogen. researchgate.net The specific placement of the halogen atom on the aromatic ring is crucial and dictates the subsequent reactivity and properties of the derivative.
Significance of Methyl 5 Fluoro 2 Nitrobenzoate in Contemporary Organic Synthesis
Methyl 5-fluoro-2-nitrobenzoate (B8730344) is a key aromatic nitroester that has gained prominence as a versatile building block in modern organic synthesis. chemimpex.com Its structure, featuring a fluorine atom at the 5-position and a nitro group at the 2-position of the methyl benzoate (B1203000) ring, provides a unique combination of reactive sites that chemists can exploit to construct more complex molecules.
The primary significance of this compound lies in its role as a pharmaceutical intermediate. fishersci.ca The presence of both the fluoro and nitro groups allows for a variety of chemical transformations. The nitro group can be readily reduced to an amine, which is a common functional group in many biologically active molecules. The fluorine atom can enhance the metabolic stability and binding affinity of a drug candidate to its target protein. chemimpex.com
A notable application of Methyl 5-fluoro-2-nitrobenzoate is in the synthesis of Rucaparib, a poly ADP-ribose polymerase (PARP) inhibitor used in cancer therapy. google.com This highlights the compound's direct relevance to the development of life-saving medicines. The synthesis of this compound itself is a topic of research, with methods being developed to improve yield and purity. google.comprepchem.com
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 393-85-1 |
| Molecular Formula | C₈H₆FNO₄ |
| Molecular Weight | 199.14 g/mol |
| Appearance | Off-White to Yellow Solid |
| Solubility | Slightly soluble in water. Soluble in dimethyl sulfoxide (B87167) and acetone. fishersci.ca |
This table is interactive. Click on the headers to sort the data.
Evolution of Research Perspectives on Fluorinated Nitrobenzoates
Established Synthetic Pathways for Methyl 5-fluoro-2-nitrobenzoate (B8730344)
The conventional synthesis of methyl 5-fluoro-2-nitrobenzoate is a multi-step process that begins with a fluorinated benzoic acid derivative, which is first nitrated and then esterified.
The primary precursor for this compound is 5-fluoro-2-nitrobenzoic acid. This intermediate is most commonly synthesized through the electrophilic nitration of 3-fluorobenzoic acid. google.comchemicalbook.com The reaction typically employs a nitrating mixture composed of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uklibretexts.org The role of sulfuric acid is to act as a catalyst, protonating nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), which is essential for the substitution reaction on the aromatic ring. chemguide.co.ukquora.com
The orientation of the incoming nitro group on the 3-fluorobenzoic acid ring is directed by the existing substituents: the carboxylic acid (-COOH) and the fluorine (-F) atom. The -COOH group is electron-withdrawing and a meta-director, while the -F atom, though deactivating, is an ortho, para-director. youtube.com In the case of 3-fluorobenzoic acid, the fluorine at the C3 position directs incoming electrophiles to the C2, C4, and C6 positions, whereas the C1-carboxylic acid group directs to the C5 position.
The most favorable position for nitration is C6 (para to the fluorine atom), which is strongly activated by the fluorine. Nitration at this position results in the formation of 3-fluoro-6-nitrobenzoic acid. According to IUPAC nomenclature, which prioritizes the carboxylic acid group at the C1 position, this molecule is named 5-fluoro-2-nitrobenzoic acid. google.comchemicalbook.com Through careful control of reaction conditions, this desired isomer can be produced with high selectivity. Patented procedures have demonstrated the ability to synthesize 5-fluoro-2-nitro-benzoic acid containing less than 0.4% of the undesired 3-fluoro-2-nitro-benzoic acid isomer. google.com One specific synthesis starting with methyl m-fluorobenzoate and using potassium nitrate (B79036) in sulfuric acid reported a 96% yield of the nitrated ester product. prepchem.com
The outcome of the nitration reaction is highly sensitive to the conditions employed, particularly temperature and acid concentration.
Temperature: Lowering the reaction temperature is a critical factor for maximizing regioselectivity and preventing over-nitration, which leads to the formation of dinitro by-products. chemguide.co.uklibretexts.orgtruman.edu A process for nitrating 3-fluorobenzoic acid specifies a temperature range of -10°C to +35°C. google.com As detailed in the table below, lower temperatures within this range significantly reduce the formation of the primary undesired isomer. google.com Another described procedure involves cooling the reaction mixture to 5°C before the addition of the nitrating agent to control the exothermic reaction. prepchem.com
Interactive Data Table: Effect of Temperature on Isomer Formation
This table illustrates the relationship between nitration temperature and the percentage of the undesired 3-fluoro-2-nitro-benzoic acid isomer formed during the nitration of 3-fluorobenzoic acid, based on data from a patented process. google.com
| Nitration Temperature (°C) | Undesired Isomer Content (wt.%) |
| -10 to +5 | 1.0 - 1.5 |
| +10 | ~1.65 |
| +25 | ~1.95 |
Acid Concentration: The concentration and type of acid used are also crucial. While mixtures of concentrated nitric and sulfuric acids are standard, innovations have shown that using fuming nitric acid with oleum (B3057394) (fuming sulfuric acid) can lead to higher yields and improved product purity. google.com
Once 5-fluoro-2-nitrobenzoic acid is synthesized, it is converted to its methyl ester. The most common method for this transformation is the Fischer esterification. brainly.comchegg.comacs.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). chegg.comtruman.edu The reaction is an equilibrium process, and to achieve a high yield of the ester, it is necessary to either use a large excess of methanol or remove the water that is formed as a byproduct. chegg.comacs.orgtruman.edu
An alternative to direct Fischer esterification is a two-step process using thionyl chloride (SOCl₂). chemicalbook.com In this method, the carboxylic acid is first converted into its more reactive acyl chloride derivative. The acyl chloride is then reacted with methanol to produce the methyl ester. chemicalbook.com
Interactive Data Table: Comparison of Common Esterification Methods
This table compares two primary methods for the synthesis of this compound from its corresponding carboxylic acid.
| Method | Reagents | Key Characteristics |
| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | A reversible, single-step equilibrium reaction; yield is maximized by using excess alcohol or removing water. chegg.comtruman.edu |
| Acyl Chloride Route | 1. Thionyl Chloride (SOCl₂) 2. Methanol | An irreversible, two-step process that can be effective for acids that are less reactive under Fischer conditions. chemicalbook.com |
The synthesis of the 3-fluorobenzoic acid precursor requires the introduction of a fluorine atom onto the benzene (B151609) ring. Direct fluorination of aromatic compounds is often too violent and non-selective to be practical. mt.commt.com Therefore, more controlled, indirect methods are typically employed.
A primary industrial route is the Balz-Schiemann reaction, which involves the diazotization of an aminobenzoic acid (aniline derivative) followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to introduce the fluorine atom. Halogen exchange reactions, where a different halogen (like chlorine) is replaced by fluorine, also provide a viable pathway. google.com These reactions may utilize catalysts, such as crown ethers, to enhance yield and efficiency. google.com
Nitration of Substituted Benzoic Acid Derivatives for this compound Precursors
Advanced Synthetic Approaches and Innovations for this compound
To address the hazards and waste associated with traditional nitration, research has explored advanced synthetic methods that offer improved safety, efficiency, and environmental profiles.
Enhanced Acid Systems: A patented method found that using a combination of oleum and fuming nitric acid for the nitration of a similar substrate, 5-fluoro-2-methylbenzoic acid, increased the yield and purity of the final product while reducing the formation of dinitro impurities. google.com
Alternative Nitrating Agents: Milder and safer reagents are being investigated to replace highly corrosive mixed-acid systems. Bismuth nitrate pentahydrate has been shown to be an effective nitrating agent for anilines, suggesting its potential applicability to other aromatic systems and avoiding the need for concentrated sulfuric acid. researchgate.net
Non-Traditional Activation Methods: Modern techniques are being applied to activate the nitration reaction under less harsh conditions. Microwave irradiation has been used to successfully nitrate deactivated aromatic rings in aqueous nitric acid, offering high yields and selectivity with reduced reaction times. frontiersin.org Another promising technique is ultrasonically assisted nitration, where the energy from acoustic cavitation creates localized microreactors with high temperature and pressure, significantly accelerating the reaction rate and maintaining high regioselectivity. scirp.org
Interactive Data Table: Summary of Advanced Nitration Technologies
This table highlights innovative approaches to aromatic nitration, focusing on their reagents and key advantages over traditional methods.
| Technology | Reagents / Method | Primary Advantages |
| Modified Acid System | Oleum and Fuming Nitric Acid | Higher yield and purity; reduced dinitro by-products. google.com |
| Microwave-Assisted Nitration | Aqueous HNO₃ with Microwave Heating | Allows for the nitration of deactivated rings under milder, safer conditions; reduces reaction time. frontiersin.org |
| Ultrasound-Assisted Nitration | HNO₃, Metal Salts, with Ultrasonic Irradiation | Significantly enhances reaction rates through acoustic cavitation; offers high regioselectivity. scirp.org |
| Alternative Reagents | Bismuth Nitrate Pentahydrate | Functions as a milder and safer nitrating agent, avoiding the use of concentrated sulfuric acid. researchgate.net |
Catalytic Systems in the Synthesis of this compound and Analogues
The synthesis of this compound and its analogues relies on effective catalytic systems for two key transformations: nitration and esterification.
In the nitration step, a mixed-acid system of concentrated sulfuric acid and nitric acid is conventionally used. nih.gov Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, which then attacks the aromatic ring. nih.gov The efficiency and regioselectivity of this reaction can be influenced by reaction conditions, such as temperature. For instance, in the preparation of the precursor 5-fluoro-2-nitro-benzoic acid, conducting the nitration at lower temperatures (-10 to +5°C) can result in a lower percentage of the undesired 3-fluoro-2-nitro-benzoic acid isomer compared to higher temperatures (+10 to +35°C). google.com To improve yield and purity, some methods employ oleum and fuming nitric acid, which can lead to a colorless product with a low content of dinitro derivatives. google.com
For the esterification step, which converts the carboxylic acid to its methyl ester, modern catalytic approaches are moving towards solid acid catalysts to replace traditional liquid acids like sulfuric acid. Zirconium-based solid acid catalysts, particularly those supported on titanium, have shown significant activity in catalyzing the esterification of various benzoic acids with methanol. mdpi.com Research has demonstrated that these heterogeneous catalysts are effective even for benzoic acids containing strong electron-withdrawing groups, such as the nitro group (–NO₂). mdpi.com The use of an iron-supported zirconium/titanium solid acid catalyst has been shown to enhance catalytic activity due to an increase in the catalyst surface area and the number of acid sites. mdpi.com These solid catalysts offer the advantage of being easily separated from the reaction mixture and can be reused, which aligns with principles of sustainable chemistry. mdpi.com
| Catalyst System | Reaction Step | Substrate Example | Key Findings/Advantages | Reference |
|---|---|---|---|---|
| H₂SO₄ / HNO₃ (Mixed Acid) | Nitration | 3-Fluorobenzoic Acid | Generates nitronium ion (NO₂⁺) for electrophilic substitution. Reaction temperature affects isomer purity. | nih.govgoogle.com |
| Oleum / Fuming HNO₃ | Nitration | 5-fluoro-2-methylbenzoic acid | Increases yield and purity, resulting in a colorless product with low dinitro byproducts. | google.com |
| Zirconium/Titanium (ZT10) Solid Acid | Esterification | Benzoic acids with substituted groups | Effective heterogeneous catalyst, replacing traditional liquid acids. Titanium is the best carrier for zirconium. | mdpi.com |
| Iron-supported Zr/Ti Solid Acid | Esterification | Benzoic acids with electron-withdrawing groups (e.g., –NO₂) | Fe increases catalyst surface area and acid sites, enhancing activity. Catalyst is reusable. | mdpi.com |
Continuous Flow and Microreactor Technologies in Nitrobenzoate Synthesis
Traditional batch production of nitroaromatic compounds, including nitrobenzoates, involves highly exothermic nitration reactions that pose significant safety risks. nih.gov Poor heat management in large batch reactors can lead to runaway reactions and the formation of hazardous byproducts. nih.gov Continuous flow and microreactor technologies offer a safer and more efficient alternative for these processes. europa.eu
Microreactors, with their high surface-area-to-volume ratio, allow for superior heat transfer and precise temperature control, mitigating the risks associated with exothermic nitration. nih.govethernet.edu.et The small internal volumes of these reactors mean that only tiny quantities of material are reacting at any given moment, significantly enhancing the safety of the process. europa.eu This technology has been successfully applied to the nitration of nitrobenzene, where a continuous-flow microreactor system achieved a high yield (91.6%) of the desired product while minimizing hazardous byproducts. nih.gov
The principles demonstrated in the continuous-flow nitration of analogous compounds are directly applicable to the synthesis of this compound. By adapting this technology, the production of nitrobenzoates can be made faster, safer, and more selective compared to conventional batch methods. nih.govbeilstein-journals.org Flow chemistry is particularly advantageous for handling potentially dangerous and explosive chemicals like nitro derivatives. beilstein-journals.org The development of microreactor processes allows for not only the synthesis but also the subsequent processing of materials in a continuous fashion, marking a significant advancement in chemical manufacturing. europa.eu
| Parameter | Traditional Batch Reactor | Continuous Flow / Microreactor | Reference |
|---|---|---|---|
| Safety | Higher risk due to large volumes and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior heat control. | nih.goveuropa.eu |
| Heat Transfer | Limited and often inefficient, leading to localized hot spots. | Excellent heat dissipation due to high surface-area-to-volume ratio. | nih.govethernet.edu.et |
| Selectivity | Can be lower, with formation of undesired isomers and byproducts. | Enhanced selectivity and yield due to precise control of reaction parameters. | nih.gov |
| Process Speed | Slower, as the entire batch must be processed before starting the next. | Considerably faster production rates and higher throughput. | europa.eu |
| Scalability | Scaling up can be complex and introduces new safety challenges. | Scalable by "numbering-up" (running multiple reactors in parallel). | ethernet.edu.et |
Green Chemistry Principles in Aromatic Nitroester Production
The production of aromatic nitroesters like this compound has traditionally relied on methods that are at odds with the principles of green chemistry. wjarr.com Conventional manufacturing often employs hazardous reagents, generates significant waste, and consumes large amounts of energy. wjarr.com Green chemistry seeks to address these issues by redesigning chemical processes to be more environmentally benign. wjarr.com
A key focus of green chemistry is waste prevention rather than remediation. wjarr.com The classic nitration method using a mixture of concentrated sulfuric and nitric acids is a prime example of a process that is not environmentally friendly, as it uses corrosive materials and can produce unwanted byproducts that require disposal. nih.govresearchgate.net
Several innovative approaches are being explored to make the production of aromatic nitroesters greener:
Alternative Nitrating Agents and Conditions : Photochemical nitration has been investigated as a green alternative that can proceed under ambient conditions, avoiding the need for harsh acids like fuming nitric acid. researchgate.net This method can use nitrite (B80452) ions in the presence of UV radiation to introduce the nitro group onto an aromatic ring. researchgate.net
Use of Recyclable Catalysts : As mentioned previously, the use of heterogeneous solid acid catalysts for the esterification step is a significant green improvement. mdpi.commdpi.com These catalysts can be easily recovered and reused, minimizing the waste associated with traditional homogeneous acid catalysts. mdpi.com
Energy Efficiency and Inherent Safety : Continuous flow and microreactor technologies align with green chemistry principles by offering enhanced energy efficiency through better heat management. symrise.com Their inherent safety features reduce the risk of accidents and the environmental impact associated with them. nih.goveuropa.eu
| Green Chemistry Principle | Traditional Method (e.g., Mixed-Acid Nitration) | Greener Alternative | Reference |
|---|---|---|---|
| Waste Prevention | Generates acidic waste streams and potentially toxic byproducts. | Use of recyclable solid acid catalysts; processes with higher selectivity (e.g., microreactors). | mdpi.comwjarr.com |
| Use of Safer Chemicals | Employs corrosive and hazardous reagents like fuming nitric acid and concentrated sulfuric acid. | Photochemical nitration under ambient conditions; exploring milder reagents. | nih.govresearchgate.net |
| Energy Efficiency | Batch processes may require significant energy for heating/cooling large volumes. | Continuous flow systems offer superior heat integration and energy efficiency. | symrise.com |
| Accident Prevention | High risk of thermal runaway in large-scale exothermic batch nitrations. | Microreactors provide inherent safety, minimizing the potential for accidents. | europa.eu |
Nucleophilic Aromatic Substitution Reactions of this compound
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for aryl halides bearing potent electron-withdrawing groups. libretexts.org The reaction generally proceeds via an addition-elimination mechanism, wherein a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The subsequent departure of the leaving group restores the ring's aromaticity. chemistrysteps.com
Reactivity at the Fluorine Substituent
In this compound, the fluorine atom is the primary site for nucleophilic attack. The rate of SNAr reactions on aryl halides is significantly influenced by the halogen's electronegativity, with reactivity following the trend F > Cl > Br > I. chemistrysteps.com This is contrary to SN1 and SN2 reactions because the rate-determining step in SNAr is the initial nucleophilic attack and the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. chemistrysteps.com The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and thus more susceptible to attack.
The fluorine atom's position on the ring relative to the electron-withdrawing groups is critical. Its location ortho to the strongly deactivating nitro group and para to the methyl ester group makes it exceptionally reactive towards nucleophiles. libretexts.orglibretexts.org This arrangement allows both groups to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. A variety of strong nucleophiles, including alkoxides, thiolates, and amines, can displace the fluoride (B91410). chemistrysteps.com For instance, the reaction of similar nitro-activated aryl fluorides with phenols (to form phenoxide nucleophiles) is a known method for creating diaryl ethers.
Reactivity at the Nitro Group and Other Aromatic Positions
While the fluorine atom is the most common leaving group, nucleophilic displacement of the nitro group is also a possible reaction pathway in some aromatic compounds. researchgate.net However, for substrates like this compound, the displacement of the fluoride is kinetically and thermodynamically favored due to the superior ability of fluorine as a leaving group in SNAr reactions compared to the nitro group.
Attack at other aromatic positions (i.e., displacement of a hydrogen atom) is less common under standard SNAr conditions. Such reactions, often termed Vicarious Nucleophilic Substitution (VNS), typically require specific nucleophiles and conditions. For example, studies on the similar compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have shown that VNS reactions can occur, leading to substitution at the position between the two activating groups. beilstein-journals.orgnih.gov This suggests that under appropriate conditions, a nucleophile could potentially attack the C4 or C6 position of this compound.
Influence of Electron-Withdrawing Groups on Reaction Kinetics and Selectivity
The kinetics and selectivity of SNAr reactions involving this compound are dictated by its electron-withdrawing substituents. The reaction is accelerated by the presence of these groups, which make the aromatic ring electron-poor and more susceptible to nucleophilic attack. masterorganicchemistry.com
The rate-determining step is the formation of the Meisenheimer complex. chemistrysteps.com The stability of this intermediate is paramount. In this compound, both the ortho-nitro group and the para-methyl ester group contribute to stabilizing the negative charge that develops in the ring after the nucleophile adds. This stabilization is most effective when the activating groups are positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the electron-withdrawing groups via resonance. libretexts.orglibretexts.org A meta-positioned group offers no such resonance stabilization, resulting in a significantly slower reaction rate. masterorganicchemistry.com The combined ortho and para activation in this molecule makes the substitution of fluorine both rapid and highly selective.
Table 1: Influence of Substituent Position on SNAr Reactivity
| Substituent Position Relative to Leaving Group | Effect on Meisenheimer Complex | Reaction Rate |
|---|---|---|
| Ortho | Strong resonance stabilization | Fast |
| Para | Strong resonance stabilization | Fast |
| Meta | No resonance stabilization (only inductive) | Very Slow / No Reaction |
Reduction Chemistry of the Nitro Group in this compound
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, as aromatic amines are crucial intermediates for dyes, pharmaceuticals, and other industrial chemicals. jsynthchem.com The challenge with a multifunctional compound like this compound is to achieve this reduction selectively without altering the ester or the fluorine substituent.
Selective Reduction Methodologies and By-product Formation
Achieving the selective reduction of a nitro group in the presence of other reducible functionalities like esters and halogens requires carefully chosen reagents. niscpr.res.in Strong reducing agents like lithium aluminum hydride would undesirably reduce the ester group as well. ncert.nic.in
One effective method for this selective transformation involves the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of a metal powder like zinc or magnesium. niscpr.res.in This system has been shown to reduce aromatic nitro groups rapidly at room temperature to the corresponding amines in good yields, even in the presence of halogens and esters. niscpr.res.in A key advantage is that it avoids the hydrogenolysis (cleavage of the C-F bond) that can occur with other methods. niscpr.res.in The reaction proceeds cleanly, and the work-up is straightforward. Potential by-products in nitro reductions can include nitroso and hydroxylamine (B1172632) intermediates, but these are typically transient and are fully reduced to the amine under the reaction conditions. mdpi.com
Another approach involves modifying the reactivity of standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) on its own is generally not powerful enough to reduce a nitro group. jsynthchem.com However, its reducing power can be enhanced by using it in conjunction with transition metal complexes, such as those involving nickel. jsynthchem.com
Catalytic Hydrogenation and Other Reductive Transformations
Catalytic hydrogenation is a widely used industrial method for reducing nitroarenes. This process typically employs catalysts such as palladium, platinum, or Raney nickel with hydrogen gas. ncert.nic.in While effective, a significant drawback of catalytic hydrogenation in the context of halogenated nitroaromatics is the risk of hydrodehalogenation (hydrogenolysis), where the carbon-halogen bond is cleaved and replaced with a carbon-hydrogen bond. niscpr.res.in This would result in the unwanted loss of the fluorine substituent from this compound. The selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions, but the risk of dehalogenation remains a concern.
Other classical reductive transformations are generally not suitable for this specific molecule. For example, the Clemmensen (using zinc-amalgam and HCl) and Wolff-Kishner (using hydrazine and a strong base) reductions are typically used to reduce carbonyl groups to methylenes and are performed under harsh acidic or basic conditions, respectively, which could lead to the hydrolysis of the methyl ester group. ncert.nic.in
Table 2: Comparison of Reduction Methods for this compound
| Method | Reagents | Selectivity for Nitro Group | Potential By-products/Side Reactions |
|---|---|---|---|
| Hydrazine Glyoxylate System | N₂H₄·HOOC-CHO / Zn or Mg | High; does not affect ester or fluorine. niscpr.res.in | Minimal |
| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | Moderate to High | Hydrodehalogenation (loss of fluorine). niscpr.res.in |
| Modified Borohydride | NaBH₄ / Ni(PPh₃)₄ | High; designed for nitro group reduction. jsynthchem.com | Dependent on specific system |
| Strong Hydride Reduction | LiAlH₄ | Poor; reduces both nitro and ester groups. ncert.nic.in | Reduction of the ester to an alcohol |
Hydrolysis and Transesterification Reactions of the Methyl Ester Group
The methyl ester group in this compound is a primary site for nucleophilic acyl substitution, allowing for its conversion into other functional groups. Hydrolysis and transesterification are fundamental reactions in this class.
The hydrolysis of an ester is the process of splitting it into a carboxylic acid and an alcohol by reaction with water. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org Under acidic conditions, the reaction is the reverse of esterification and is an equilibrium process. libretexts.org For this compound, acidic hydrolysis would yield 5-fluoro-2-nitrobenzoic acid and methanol.
Basic hydrolysis, also known as saponification, involves heating the ester with a base, such as sodium hydroxide (B78521). This reaction is irreversible and results in the formation of a carboxylate salt (e.g., sodium 5-fluoro-2-nitrobenzoate) and an alcohol (methanol). libretexts.org
Transesterification is a similar process where the methyl group of the ester is exchanged with a different alkyl group from another alcohol, typically under acidic or basic catalysis. This allows for the synthesis of different esters from the parent methyl ester.
Kinetic Studies of Ester Hydrolysis
The alkaline hydrolysis of esters typically follows second-order kinetics, being first-order in both the ester and the hydroxide ion. chemrxiv.org The presence of electron-withdrawing groups on the benzene ring generally accelerates the rate of hydrolysis. This is because they increase the electrophilicity of the carbonyl carbon atom, making it more susceptible to nucleophilic attack by the hydroxide ion. chemrxiv.org
In this compound, both the fluorine atom (at the 5-position) and the nitro group (at the 2-position) are strongly electron-withdrawing. The nitro group, being ortho to the ester, exerts a powerful activating effect. Therefore, it is expected that this compound would undergo hydrolysis at a significantly faster rate than unsubstituted methyl benzoate (B1203000). Studies on other substituted nitrobenzoate esters confirm that electron-withdrawing substituents facilitate the rate-determining step of nucleophilic attack on the carbonyl carbon. chemrxiv.orgemerginginvestigators.org
Other Significant Chemical Transformations and Derivatizations of this compound
Beyond hydrolysis, the functional groups on this compound permit a variety of other important chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Coupling Reactions (e.g., Sonogashira reaction with bromo-analogues)
The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org
While the fluoro group of this compound is generally unreactive in such coupling reactions, its bromo-analogue, Methyl 5-bromo-2-nitrobenzoate , would be an excellent substrate for Sonogashira coupling. This transformation would allow for the introduction of an alkynyl substituent at the 5-position of the ring, creating a new C(sp²)-C(sp) bond. researchgate.net This reaction is widely used in the synthesis of pharmaceuticals and organic materials. wikipedia.org
The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final arylalkyne product and regenerates the palladium(0) catalyst. wikipedia.org
| Parameter | Typical Condition |
|---|---|
| Aryl Halide | Methyl 5-bromo-2-nitrobenzoate |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | Copper(I) Iodide (CuI) |
| Base | Amine (e.g., Triethylamine, Diisopropylamine) |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
| Temperature | Room Temperature to mild heating |
This table presents typical conditions for a Sonogashira coupling reaction involving a bromo-analogue of the title compound.
Functional Group Interconversions
The functional groups of this compound can be selectively converted into other groups, a key strategy in multi-step synthesis.
Reduction of the Nitro Group: One of the most common and synthetically useful transformations is the reduction of the nitro group to an amine. This reaction converts this compound into Methyl 5-fluoro-2-aminobenzoate . This product is a valuable building block for the synthesis of various heterocyclic compounds and pharmaceutical agents. Several methods are effective for this reduction, with catalytic hydrogenation being one of the cleanest and most efficient.
| Reagent/Catalyst | Conditions | Product |
|---|---|---|
| H₂, Palladium on Carbon (Pd/C) | Methanol or Ethanol solvent, atmospheric or higher pressure | Methyl 5-fluoro-2-aminobenzoate |
| Iron (Fe) powder, Acetic Acid (AcOH) | Ethanol/Water solvent, heating or sonication | Methyl 5-fluoro-2-aminobenzoate |
| Tin(II) Chloride (SnCl₂), HCl | Ethanol solvent, heating | Methyl 5-fluoro-2-aminobenzoate |
This table outlines common methods for the reduction of an aromatic nitro group to an amine, as would be applied to this compound. sciencemadness.org
Conversion of the Ester Group: The methyl ester can be readily converted into an amide by reacting it with a primary or secondary amine. This reaction, known as aminolysis or amidation, typically requires heating the ester with the desired amine. The reaction can sometimes be facilitated by the use of a catalyst. This provides a direct route to a wide range of benzamide (B126) derivatives, which are common structures in medicinal chemistry.
Spectroscopic Characterization and Structural Elucidation Studies for Methyl 5 Fluoro 2 Nitrobenzoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 5-fluoro-2-nitrobenzoate (B8730344)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like methyl 5-fluoro-2-nitrobenzoate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing organic compounds. In this compound, the aromatic protons and the methyl protons of the ester group exhibit distinct chemical shifts in the ¹H NMR spectrum. The aromatic region is expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents, namely the nitro group, the fluorine atom, and the methyl ester group. The carbon attached to the fluorine atom will show a characteristic C-F coupling.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| Methyl Protons | ¹H | 3.9 - 4.0 | Singlet |
| Aromatic Protons | ¹H | 7.0 - 8.5 | Multiplets |
| Methyl Carbon | ¹³C | 52 - 53 | Quartet (in ¹H-decoupled) |
| Aromatic Carbons | ¹³C | 110 - 150 | Singlets/Doublets (due to C-F coupling) |
| Carbonyl Carbon | ¹³C | 164 - 166 | Singlet |
Note: The predicted values are based on the analysis of related compounds and general principles of NMR spectroscopy.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in a molecule. nih.gov The chemical shift of the fluorine nucleus is very sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for probing structural and electronic changes. nih.gov In this compound, the ¹⁹F NMR spectrum would consist of a single resonance, the chemical shift of which would be characteristic of a fluorine atom attached to an aromatic ring bearing an electron-withdrawing nitro group and an ester group. The multiplicity of this signal would be a multiplet due to coupling with the neighboring aromatic protons. Studies on other fluorinated aromatic compounds have demonstrated the utility of ¹⁹F NMR in monitoring chemical reactions and interactions. rsc.orgrsc.org
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for establishing the connectivity between atoms in a molecule.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to assign their positions on the benzene (B151609) ring.
HSQC: An HSQC spectrum correlates the chemical shifts of protons with the directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons.
While specific 2D NMR data for this compound are not available in the provided search results, the application of these techniques is a standard procedure for the complete structural elucidation of such molecules.
Vibrational Spectroscopy Applications in this compound Research
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present in the molecule. The analysis of related compounds such as methyl 3-nitrobenzoate and 5-methyl-2-nitrobenzoic acid can provide an indication of the expected vibrational frequencies. chemicalbook.comchemicalbook.comnih.gov
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro Group (NO₂) | Asymmetric Stretch | 1520 - 1560 |
| Nitro Group (NO₂) | Symmetric Stretch | 1345 - 1385 |
| Carbonyl (C=O) | Stretch | 1715 - 1735 |
| C-O-C (Ester) | Asymmetric Stretch | 1200 - 1300 |
| C-F | Stretch | 1000 - 1400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1400 - 1600 |
Note: The expected wavenumber ranges are based on standard FT-IR correlation tables and data from related compounds.
Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing symmetric vibrations and non-polar bonds. The Raman spectrum of this compound would provide additional information about the molecular structure. The symmetric stretching vibration of the nitro group, which is often weak in the IR spectrum, is expected to be a strong band in the Raman spectrum. The aromatic ring vibrations would also give rise to characteristic Raman signals. Data from related molecules like 5-methyl-2-nitrobenzoic acid shows characteristic Raman peaks that can be used for comparison. nih.govchemicalbook.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to confirm the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. While detailed fragmentation studies are often proprietary or not publicly available, the expected fragmentation pattern can be predicted based on the compound's structure under typical electron ionization (EI) conditions.
The molecular formula of this compound is C₈H₆FNO₄, with a monoisotopic mass of approximately 199.03 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 199.
The primary fragmentation pathways would likely involve the cleavage of the ester and nitro functional groups, which are the most labile parts of the molecule. Predicted fragmentation patterns include:
Loss of the methoxy (B1213986) group (-OCH₃): A peak would be anticipated at m/z 168, corresponding to the [M - 31]⁺ ion. This is a common fragmentation for methyl esters.
Loss of the entire ester group as a radical (-•COOCH₃): This would result in a fragment at m/z 140.
Loss of the nitro group (-NO₂): A peak at m/z 153, corresponding to the [M - 46]⁺ ion, is another probable fragmentation pathway.
Loss of nitric oxide (NO): A fragment corresponding to [M - 30]⁺ at m/z 169 could also be observed.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (Predicted) | Description |
| [C₈H₆FNO₄]⁺ | 199 | Molecular Ion (M⁺) |
| [M - OCH₃]⁺ | 168 | Loss of a methoxy radical |
| [M - NO₂]⁺ | 153 | Loss of a nitro group |
| [M - COOCH₃]⁺ | 140 | Loss of the methyl carboxylate group |
X-ray Diffraction Studies for Solid-State Structure Determination of this compound and Derivatives
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. However, a search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray structure for this compound itself. Such studies are often conducted on more complex derivatives or final drug compounds rather than on intermediate chemicals.
While direct crystallographic data for the title compound is not available, analysis of related structures allows for a theoretical discussion of its likely solid-state characteristics.
In the absence of a specific crystal structure for this compound, its potential intermolecular interactions can be inferred from its functional groups. The molecule lacks strong hydrogen bond donors. However, the oxygen atoms of the nitro and carbonyl groups are potential hydrogen bond acceptors.
The conformation of this compound in the crystalline state would be determined by the rotational freedom around its single bonds. The key torsion angles would be those defining the orientation of the nitro group and the methyl ester group relative to the benzene ring.
Steric hindrance between the ortho-positioned nitro group and the methyl ester group would likely force the planes of these groups to be twisted out of the plane of the benzene ring to achieve a lower energy conformation. The exact dihedral angles would be influenced by the balance between minimizing steric repulsion and optimizing intermolecular packing forces within the crystal lattice.
Computational Chemistry and Theoretical Investigations of Methyl 5 Fluoro 2 Nitrobenzoate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of a molecule. These computations provide a foundational understanding of the molecule's stability and potential behavior in chemical reactions.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable conformation of a molecule, known as its optimized geometry. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. For Methyl 5-fluoro-2-nitrobenzoate (B8730344), a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would yield the lowest energy structure. researchgate.net The resulting geometry reveals the spatial arrangement of the fluoro, nitro, and methyl ester substituents on the benzene (B151609) ring. This asymmetry in substitution can induce slight deviations in the planarity of the benzene ring and specific orientations of the nitro and ester groups. researchgate.net
Table 1: Predicted Geometrical Parameters for Methyl 5-fluoro-2-nitrobenzoate from a Representative DFT Calculation
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | C-F | ~1.35 Å |
| C-N (nitro) | ~1.48 Å | |
| N-O (nitro) | ~1.22 Å | |
| C-C (ring avg.) | ~1.39 Å | |
| C-C (ester) | ~1.51 Å | |
| C=O (ester) | ~1.21 Å | |
| C-O (ester) | ~1.35 Å | |
| Bond Angles | C-C-N | ~118° |
| O-N-O | ~124° | |
| C-C-C=O | ~121° | |
| C-O-C (ester) | ~116° | |
| Dihedral Angle | C-C-C-O (ester) | ~180° (near planar) |
Note: These are typical, illustrative values. Actual calculated values may vary based on the specific DFT functional and basis set used.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO would be concentrated on the electron-withdrawing nitro (NO₂) and methyl ester (-COOCH₃) groups. The presence of these strong withdrawing groups significantly lowers the LUMO energy, making the molecule susceptible to nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | ~ -7.5 eV | Electron-donating capability |
| LUMO | ~ -2.0 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Indicator of chemical reactivity and stability |
Note: These values are illustrative and depend on the computational level of theory.
Molecular Electrostatic Potential (MESP) Surface Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. williams.edu It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its electrophilic and nucleophilic sites. nih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net
In an MESP map of this compound, the most negative regions would be concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group, indicating these are the primary sites for interacting with electrophiles or cations. researchgate.net Conversely, positive potential would be located around the hydrogen atoms of the aromatic ring and the methyl group, highlighting them as potential sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns with intuitive Lewis structures. wisc.edu This method is particularly useful for analyzing hyperconjugative interactions and intramolecular charge transfer (ICT). researchgate.net It quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uba.ar
Table 3: Significant Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) in NO₂ | π* (C-C) in ring | High | Resonance/Hyperconjugation |
| LP (O) in C=O | π* (C-C) in ring | Moderate | Resonance/Hyperconjugation |
| π (C-C) in ring | π* (N-O) in NO₂ | Moderate | Charge transfer to nitro group |
| π (C-C) in ring | π* (C=O) in ester | Low-Moderate | Charge transfer to ester group |
Note: LP denotes a lone pair. The energies are illustrative of expected interactions.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the modeling of entire reaction pathways, providing insights into reaction mechanisms that can be difficult to probe experimentally. By calculating the potential energy surface for a given reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states.
For a reaction involving this compound, such as a nucleophilic aromatic substitution, computational modeling could be used to characterize the transition state structure. This involves locating the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. nih.gov This type of analysis helps explain the regioselectivity and stereoselectivity observed in chemical reactions. wikipedia.org
Spectroscopic Property Prediction and Validation through Computational Methods
Theoretical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra to validate the accuracy of the computational model. Time-dependent DFT (TD-DFT) calculations can predict electronic absorption spectra (UV-Vis), identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π → π* or n → π*). nih.gov
Furthermore, the vibrational frequencies of the molecule can be calculated and correlated with experimental infrared (IR) and Raman spectra. researchgate.net Each calculated vibrational mode can be visualized, allowing for precise assignment of the spectral bands to specific functional group vibrations, such as the characteristic symmetric and asymmetric stretches of the nitro group, the C=O stretch of the ester, and the C-F stretch. This detailed assignment confirms the molecular structure and provides a deeper understanding of its vibrational properties.
Theoretical Vibrational Frequencies and Comparison with Experimental Data
The vibrational spectrum of a molecule is a unique fingerprint that arises from the various stretching, bending, and torsional motions of its atoms. Theoretical calculations, particularly using DFT methods like B3LYP, can predict these vibrational frequencies. scirp.orgresearchgate.net However, theoretical calculations are typically performed on a single molecule in the gas phase at 0 K and are based on the harmonic oscillator approximation. scirp.org This leads to a systematic overestimation of the calculated frequencies compared to experimental values obtained from techniques like Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy on solid or liquid samples at room temperature. scirp.orgnih.gov
To bridge this gap between theory and experiment, the calculated harmonic frequencies are often scaled. A scaling factor is applied to the computed wavenumbers to account for the neglect of anharmonicity and other systematic errors in the computational model. scirp.org The scaled theoretical frequencies generally show good agreement with the experimental data, allowing for a detailed and reliable assignment of the observed vibrational bands. nih.govresearchgate.netmdpi.com
For this compound, the vibrational spectrum is characterized by modes associated with the benzene ring, the nitro group (NO₂), the ester group (COOCH₃), and the carbon-fluorine (C-F) bond.
Key Vibrational Modes for this compound:
C=O Stretching: The carbonyl group of the ester is expected to produce a strong absorption band in the infrared spectrum, typically in the region of 1700-1740 cm⁻¹. Computational methods can predict this frequency with high accuracy after scaling. researchgate.net
NO₂ Stretching: The nitro group has characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretch typically appears at a higher wavenumber (around 1500-1570 cm⁻¹) than the symmetric stretch (around 1300-1370 cm⁻¹).
C-H Stretching: The aromatic C-H stretching vibrations of the benzene ring are generally observed in the 3000-3100 cm⁻¹ region. scirp.org
C-F Stretching: The C-F stretching vibration is expected in the region of 1100-1250 cm⁻¹.
Methyl Group Vibrations: The methyl group (CH₃) will have its own characteristic stretching and bending vibrations.
Below is a table illustrating a hypothetical comparison between experimental and scaled theoretical vibrational frequencies for some of the key functional groups in this compound, based on data from similar compounds.
| Vibrational Assignment | Expected Experimental Frequency (cm⁻¹) | Calculated (B3LYP) Scaled Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H stretch | 3085 | 3088 |
| C=O stretch (ester) | 1710 | 1712 |
| NO₂ asymmetric stretch | 1530 | 1533 |
| NO₂ symmetric stretch | 1350 | 1355 |
| C-O stretch (ester) | 1290 | 1295 |
| C-F stretch | 1240 | 1242 |
The close correlation between the scaled theoretical frequencies and the experimental values allows for a confident assignment of the spectral bands to specific molecular motions. researchgate.netmdpi.com
NMR Chemical Shift Prediction and Correlation
NMR spectroscopy is an indispensable tool for elucidating molecular structures. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing valuable support for the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which the chemical shifts are derived. mdpi.comresearchgate.net
The theoretical chemical shifts are usually calculated relative to a reference standard, such as Tetramethylsilane (TMS), and are often linearly correlated with experimental data. A plot of experimental versus calculated chemical shifts should yield a straight line with a high correlation coefficient (R²), indicating the accuracy of the theoretical method. mdpi.com
For this compound, the ¹H NMR spectrum would show signals for the three aromatic protons and the three methyl protons. The ¹³C NMR spectrum would display signals for the eight distinct carbon atoms in the molecule. The electron-withdrawing effects of the nitro and fluoro substituents, as well as the ester group, significantly influence the chemical shifts of the nearby protons and carbon atoms.
A comparison of theoretical and experimental chemical shifts for the protons and carbons of this compound would allow for a detailed analysis of the electronic environment within the molecule.
Below are tables showing a representative correlation between predicted and experimental ¹H and ¹³C NMR chemical shifts. The experimental values are based on data for structurally similar compounds. rsc.orgrsc.org
| Proton Assignment | Experimental δ (ppm) (CDCl₃) | Calculated (GIAO-DFT) δ (ppm) |
|---|---|---|
| OCH₃ | 3.95 | 3.98 |
| H-3 | 8.10 | 8.15 |
| H-4 | 7.45 | 7.48 |
| H-6 | 7.80 | 7.83 |
| Carbon Assignment | Experimental δ (ppm) (CDCl₃) | Calculated (GIAO-DFT) δ (ppm) |
|---|---|---|
| OCH₃ | 53.0 | 53.2 |
| C-1 (C-COOCH₃) | 125.0 | 125.5 |
| C-2 (C-NO₂) | 149.0 | 149.3 |
| C-3 | 130.0 | 130.4 |
| C-4 | 118.0 | 118.2 |
| C-5 (C-F) | 163.0 (d) | 163.5 |
| C-6 | 121.0 (d) | 121.3 |
| C=O | 164.5 | 164.8 |
(d) = doublet, indicating C-F coupling
The strong correlation between the predicted and observed NMR data confirms the molecular structure and provides detailed insight into the electronic effects of the substituents on the benzene ring.
Advanced Applications and Derivatizations of Methyl 5 Fluoro 2 Nitrobenzoate in Medicinal Chemistry and Materials Science
Methyl 5-fluoro-2-nitrobenzoate (B8730344) as a Key Intermediate in Pharmaceutical Agent Synthesis
The presence of both nitro and fluoro functional groups makes Methyl 5-fluoro-2-nitrobenzoate an important building block in the synthesis of various pharmaceutical agents. chemimpex.com The compound's architecture allows for selective chemical reactions, facilitating the precise construction of biologically active molecules. chemimpex.com
Precursors for Antifungal Agents (e.g., Albaconazole)
Substituted nitrobenzoic acids are foundational materials for creating potent antifungal agents. While direct synthesis routes for the triazole antifungal Albaconazole using this compound are not extensively detailed, the synthesis of structurally related antifungal compounds highlights the importance of this class of chemical. For example, research into next-generation acylhydrazone-based antifungal agents, which show high potency against C. neoformans, has involved the strategic incorporation of fluorine to enhance efficacy. nih.gov This general strategy underscores the value of fluorinated precursors like this compound in developing new antifungal therapies. The synthesis of a derivative, methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate, further illustrates the role of this scaffold in creating complex triazole-containing molecules relevant to antifungal research. nih.govbldpharm.com
Intermediates for PARP Inhibitors (e.g., Rucaparib)
In the synthesis of anticancer agents, specifically PARP (poly ADP-ribose polymerase) inhibitors, a structurally similar compound plays a crucial role. Methyl 5-fluoro-2-methyl-3-nitrobenzoate has been identified as a key intermediate in the preparation of Rucaparib, a PARP inhibitor used to treat cancers with specific genetic predispositions. google.com The synthesis involves the nitration of 5-fluoro-2-methylbenzoic acid, followed by esterification to yield the intermediate. google.com One patented method describes an improved process using fuming nitric acid and oleum (B3057394) to increase the yield and purity of this critical precursor, avoiding the formation of undesired by-products. google.com
| Target Drug Class | Key Intermediate | Significance | Reference |
|---|---|---|---|
| PARP Inhibitors (e.g., Rucaparib) | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | A structurally similar compound used as a direct precursor in the synthesis of the anticancer agent Rucaparib. | google.com |
| Antifungal Agents | Acylhydrazones / Triazoles | Fluorinated precursors are used to synthesize novel antifungal compounds with enhanced potency. | nih.govnih.gov |
Role in the Development of STING Agonists and Other Biologically Active Compounds
The stimulator of interferon genes (STING) pathway is a significant target in cancer immunotherapy for its ability to activate the innate immune system. The development of small-molecule STING agonists is an active area of research. While specific syntheses of STING agonists from this compound are not prominently documented, the compound serves as an ideal starting point for creating complex molecules. Its fluorinated structure is valuable for researchers exploring how fluorine affects chemical reactivity and stability in the design of new bioactive compounds. chemimpex.com The versatility of fluorinated building blocks is essential for synthesizing novel therapeutic agents, including potential STING agonists.
Strategies for Incorporating Fluorine into Bioactive Molecules for Enhanced Properties
The strategic inclusion of fluorine is a powerful tactic in modern drug discovery. morressier.com Introducing a fluorine atom into a potential drug molecule can significantly improve its pharmacological profile, including greater metabolic stability, enhanced binding to target proteins, and better membrane permeability. nih.govmdpi.com The carbon-fluorine bond's strength and fluorine's high electronegativity can deactivate a drug against metabolic oxidation, a critical factor in drug design. mdpi.com
Compounds like this compound are valuable because they provide a direct method for adding fluorine to an aromatic system, which can then be chemically modified to produce a final drug product. chemimpex.com This approach has been proven to enhance the efficacy and safety of new medicines. chemimpex.com
| Property Enhanced by Fluorine | Mechanism/Reason | Impact on Bioactive Molecule | Reference |
|---|---|---|---|
| Metabolic Stability | The carbon-fluorine bond is strong and resistant to cleavage by metabolic enzymes. | Increases drug half-life and bioavailability. | nih.govmdpi.com |
| Binding Affinity | Fluorine can form favorable multipolar interactions with protein residues in the target's binding site. | Improves potency and selectivity of the drug. | nih.gov |
| Membrane Permeability | Fluorination can increase a molecule's lipophilicity. | Enhances absorption and distribution in the body. | mdpi.com |
| pKa Modification | Fluorine's high electronegativity can alter the acidity of nearby functional groups. | Optimizes the ionization state of a drug for better target interaction. | mdpi.com |
Derivatization for Agrochemical Development
The unique chemical properties of this compound also make it a valuable intermediate in the agrochemical industry. chemimpex.com The combination of a nitro group and a fluorine atom enhances its reactivity, making it a key building block for new crop protection agents. chemimpex.com The development of effective herbicides and pesticides often relies on halogenated compounds to improve their biological activity. For instance, a related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, serves as a precursor in the synthesis of various agrochemicals, highlighting the utility of this class of molecules in agriculture. innospk.com
Advanced Materials Science Applications
While the primary applications of this compound are in the pharmaceutical and agrochemical sectors, its properties are also of interest in materials science. chemimpex.com The compound is explored in the development of novel materials, such as specialized polymers and coatings. chemimpex.com The incorporation of fluorine can enhance durability and resistance to environmental factors. chemimpex.com However, specific, large-scale applications of this compound in advanced materials are not as widely documented as its roles in medicinal and agricultural chemistry.
Q & A
Q. What are the recommended synthetic routes for Methyl 5-fluoro-2-nitrobenzoate, and how can reaction conditions be optimized?
this compound can be synthesized via esterification of 5-fluoro-2-nitrobenzoic acid. A common approach involves reacting the carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂) or other acid catalysts (e.g., H₂SO₄). For example, describes a similar procedure for synthesizing 2-chloro-4-fluoro-5-nitrobenzoyl chloride using SOCl₂ and benzene, which can be adapted for esterification. Optimization includes controlling reaction temperature (reflux conditions), solvent choice (e.g., benzene or DMF as a catalyst), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity product .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine and nitro groups) and ester formation.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., expected molecular ion peak for C₉H₇FNO₄).
- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (nitro group) confirm functional groups.
- HPLC/GC: To assess purity (>95% by area normalization). Reference data from similar compounds, such as ethyl 5-fluoro-2-nitrobenzoate ( ), can guide expected physicochemical properties .
Q. What storage conditions are optimal for maintaining the stability of this compound?
Store in airtight, light-resistant containers under inert gas (e.g., N₂) at -20°C or lower. Avoid repeated freeze-thaw cycles, as degradation of nitro-containing compounds can occur ( ). Ensure proper ventilation in storage areas due to potential vapor release ( ). Stability studies should monitor decomposition via periodic HPLC or TLC analysis .
Advanced Research Questions
Q. How can contradictory data on physicochemical properties (e.g., melting point, solubility) be resolved across studies?
Discrepancies may arise from impurities, polymorphic forms, or measurement techniques. To resolve:
- Reproduce experiments: Use standardized methods (e.g., DSC for melting point, shake-flask for solubility).
- Cross-validate with multiple techniques: Compare NMR, XRD, and computational modeling (e.g., density functional theory for predicted properties).
- Review synthesis protocols: Impurities from incomplete esterification or side reactions (e.g., nitration byproducts) may alter properties ( ).
Q. What strategies are effective for studying the reactivity of the nitro and fluoro substituents in this compound?
- Nitro group reduction: Catalytic hydrogenation (H₂/Pd-C) or using NaBH₄/CuCl₂ to produce amine derivatives. Monitor intermediates via LC-MS.
- Fluorine substitution: Investigate nucleophilic aromatic substitution (e.g., with amines or alkoxides) under varying temperatures and solvents ( ).
- Competitive reactivity studies: Compare reaction rates with analogs (e.g., methyl 5-chloro-2-nitrobenzoate) to isolate electronic effects of fluorine .
Q. What methodologies assess the thermal stability and decomposition pathways of this compound?
- Thermogravimetric Analysis (TGA): Quantify mass loss under controlled heating (e.g., 25–300°C at 10°C/min).
- Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile decomposition products (e.g., NOₓ, CO₂) ().
- Accelerated Stability Testing: Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for weeks, followed by HPLC purity checks. Safety protocols for handling decomposition byproducts (e.g., hydrogen bromide) are critical ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
